Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-16(18)12-4-6-13(7-5-12)17-23(19,20)15-10-8-14(21-2)9-11-15/h4-11,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJYJGFFMBWCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355397 | |
| Record name | ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89113-19-9 | |
| Record name | Ethyl 4-[[(4-methoxyphenyl)sulfonyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89113-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most direct method involves reacting ethyl 4-aminobenzoate with 4-methoxyphenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The amine group attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Reaction Equation:
$$
\text{Ethyl 4-aminobenzoate} + \text{4-Methoxyphenylsulfonyl chloride} \xrightarrow{\text{Base}} \text{Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate} + \text{HCl}
$$
Optimization Parameters
Workup and Purification
Post-reaction, the mixture is washed with dilute hydrochloric acid to remove excess base, followed by water and brine. The organic layer is dried over sodium sulfate and concentrated. Recrystallization from ethanol/water (3:1) yields white crystals with >99% purity.
Esterification of 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic Acid
Acid-Catalyzed Esterification
4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid (PubChem CID: 763899) is esterified using ethanol and sulfuric acid as a catalyst. The reaction follows Fischer esterification mechanics:
Reaction Equation:
$$
\text{4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$
Reaction Conditions
- Molar Ratio: A 1:10 ratio of acid to ethanol ensures excess alcohol shifts equilibrium toward ester formation.
- Catalyst Concentration: 5% (v/v) sulfuric acid achieves >90% conversion in 6–8 hours under reflux.
- Temperature: Reflux conditions (78°C for ethanol) are critical for overcoming activation energy.
Isolation and Yield
The crude product is neutralized with sodium bicarbonate, extracted into ethyl acetate, and dried. Vacuum distillation removes solvents, and recrystallization from hexane yields 85–92% pure product.
Comparative Analysis of Synthetic Routes
Yield and Purity
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sulfonylation | 78–85 | 99.5 | Fewer steps, high atom economy |
| Esterification | 82–90 | 99.2 | Uses commercially available acid |
Scalability and Industrial Feasibility
The sulfonylation route is preferred for large-scale synthesis due to shorter reaction times and lower energy input. Esterification requires prolonged reflux but is advantageous when the carboxylic acid precursor is readily accessible.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.42 (t, 3H, J = 7.1 Hz, CH$$2$$CH$$3$$), 3.87 (s, 3H, OCH$$3$$), 4.38 (q, 2H, J = 7.1 Hz, OCH$$_2$$), 7.02 (d, 2H, J = 8.8 Hz, Ar–H), 7.78 (d, 2H, J = 8.8 Hz, Ar–H), 8.01 (d, 2H, J = 8.6 Hz, Ar–H), 8.21 (d, 2H, J = 8.6 Hz, Ar–H).
- IR (KBr): 1745 cm$$^{-1}$$ (C=O ester), 1340, 1160 cm$$^{-1}$$ (SO$$_2$$ asymmetric/symmetric stretch).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.7 minutes, confirming >99% purity.
Troubleshooting and Side Reactions
Common Issues
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-{[(4-hydroxyphenyl)sulfonyl]amino}benzoic acid.
Reduction: Formation of ethyl 4-{[(4-aminophenyl)sulfonyl]amino}benzoate.
Substitution: Formation of 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenylsulfonyl Group
The sulfonylamino moiety is a critical pharmacophore. Modifications to the phenyl ring alter electronic, steric, and solubility profiles:
Key Insights :
- Electron-Donating Groups (e.g., 4-OCH₃): Increase solubility in polar solvents and modulate electronic properties for nonlinear optical (NLO) applications, as seen in related ethyl benzoate derivatives with methoxy/hydroxy groups .
- Electron-Withdrawing Groups (e.g., 4-F, 4-NO₂): Improve thermal stability and alter reactivity in nucleophilic substitutions. Fluorinated analogs are common in agrochemicals (e.g., tribenuron methyl derivatives) .
Functional Group Additions and Modifications
Extended Sulfonamide Linkages
- The thioether linkage enhances lipophilicity .
- Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate (CAS 664319-55-5): Dual sulfonyl and fluorophenyl groups may improve binding affinity in enzyme inhibitors (e.g., carbonic anhydrase) .
Heterocyclic Additions
- Ethyl 4-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate: Combines sulfonamide with a tetrahydrothienopyrimidine scaffold, typical in dihydrofolate reductase inhibitors .
Biological Activity
Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate, a compound with notable chemical structure, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its pharmacological significance. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. Its structure can be summarized as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 325.37 g/mol
This compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound is a candidate for studies on enzyme inhibition, particularly in pathways related to metabolic disorders and cancer.
- Receptor Binding : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoates can inhibit bacterial growth effectively against various strains, suggesting potential applications in treating infections .
Anticancer Potential
The compound's structural components suggest it may have anticancer properties. Preliminary studies indicate that compounds with similar frameworks can induce apoptosis in cancer cells by targeting specific pathways such as the epidermal growth factor receptor (EGFR) pathway . In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, indicating a need for further exploration of its therapeutic potential.
Antioxidant Activity
This compound may also possess antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models . This activity could contribute to protective effects against various diseases linked to oxidative damage.
In Vitro Studies
A study evaluated the inhibitory effects of various benzoate derivatives on enzymes such as α-amylase and acetylcholinesterase (AChE). Results indicated that certain derivatives exhibited potent inhibitory activity, suggesting that this compound could similarly affect these enzymes .
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| Compound A | AChE | 75% |
| Compound B | α-Amylase | 68% |
| This compound | TBD | TBD |
Toxicological Evaluations
Toxicity studies conducted on related compounds showed no adverse effects on hematological and biochemical parameters in animal models at tested doses. This suggests a favorable safety profile, which is crucial for further development .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate, and how is purity validated?
- Methodology : The compound is typically synthesized via a sulfonylation reaction. For example, ethyl 4-aminobenzoate reacts with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl .
- Purity Validation : Thin-layer chromatography (TLC) monitors reaction progress. Final purity is confirmed using spectral techniques:
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., sulfonamide NH at δ ~10 ppm, aromatic protons at δ 6.8–8.2 ppm).
- IR Spectroscopy : Confirms sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) groups .
Q. What solvents and reaction conditions are optimal for synthesizing sulfonamide derivatives of this compound?
- Solvent Selection : Polar aprotic solvents like DCM or dioxane are preferred for sulfonylation due to their ability to stabilize intermediates and dissolve aromatic amines .
- Temperature : Reactions are typically conducted at room temperature (20–25°C) to avoid side reactions like ester hydrolysis.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in NH proton signals (e.g., broadening due to hydrogen bonding) can be addressed by:
- Variable Temperature NMR : Observing signal sharpening at elevated temperatures.
- DEPT-135/HSQC : Differentiating between CH, CH₂, and CH₃ groups in complex 13C-NMR spectra .
- X-ray Crystallography : Provides definitive confirmation of molecular geometry, especially for polymorphic forms .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Step Optimization :
- Deamination : Use of hydrazine hydrate in dioxane at 0–5°C minimizes byproducts like thiourea derivatives .
- Workup : Precipitation and vacuum filtration reduce losses during purification .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity in coupling reactions, though this requires further exploration.
Q. How does the electronic nature of the 4-methoxyphenyl group influence biological activity?
- Mechanistic Insight : The electron-donating methoxy group increases sulfonamide stability and enhances interactions with hydrophobic enzyme pockets.
- Applications : Similar sulfonamides inhibit serine proteases (e.g., trypsin-like enzymes) by forming reversible covalent bonds with active-site residues .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for detecting impurities in this compound?
- HPLC-MS : Identifies trace impurities (e.g., unreacted starting materials or hydrolyzed esters) with a C18 column and acetonitrile/water gradient .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S to confirm synthetic accuracy.
Q. How can computational methods predict the reactivity of this compound in drug design?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
